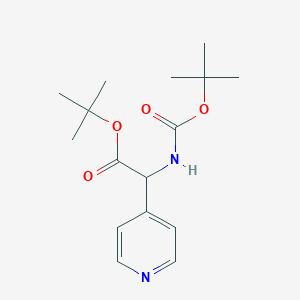

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate, also known as Boc-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Boc-Lys-OH is used in various research applications, including drug development and biochemical studies.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the introduction of tert-butoxycarbonyl (Boc) groups into amino acids. The method, suitable for large-scale preparations, involves the in-situ generation of tert-butoxycarbonyl chloride (BocCl) from tert-butyl alcohol, COCl2, and pyridine at low temperatures, proving efficient for incorporating Boc groups into hindered amino acids with high yield (H. Vorbrüggen, 2008). Moreover, tert-butyl fluorocarbonate (Boc-F) is effectively used for synthesizing tert-butyl esters of N-protected amino acids, a reaction proceeding under mild conditions and at room temperature (A. Loffet et al., 1989).

Polymer Chemistry

In the realm of polymer chemistry, 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate and its catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives have been synthesized and evaluated for their effectiveness in acylation chemistry. These materials show self-activation via neighboring group effects, with kinetic studies highlighting their catalytic activity in the acylation of tert-butanol with acetic anhydride (Thiemo Mennenga et al., 2015).

Material Science

In material science, the application of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate extends to the preparation of tert-butyl esters via palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. This novel protocol yields up to 94% by using palladium acetate and triphenylphosphine as the catalyst system, demonstrating the compound's versatility across various substrates, including benzenes, pyridines, and quinolines (Xinjian Li et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-7-9-17-10-8-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVQIXXGIFSJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)

![4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2476056.png)

![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)

![6-chloro-N-[4-hydroxy-1-(methylsulfanyl)butan-2-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2476063.png)

![6-Bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2476065.png)

![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)

![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)

![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)